diethyl 2-(4-acetylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
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Overview
Description
Diethyl 2-(4-acetylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a thienopyridine core, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(4-acetylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminothiophene derivative and a β-ketoester.
Introduction of the Acetylbenzamido Group: This step involves the acylation of the thienopyridine core with 4-acetylbenzoic acid or its derivatives under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid groups with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(4-acetylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thienopyridine core can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The acetylbenzamido group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thienopyridine derivatives.
Substitution: Formation of substituted thienopyridine derivatives with various functional groups.
Scientific Research Applications
Diethyl 2-(4-acetylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of diethyl 2-(4-acetylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thienopyridine Derivatives: Compounds with similar thienopyridine cores but different substituents.
Benzamido Derivatives: Compounds with benzamido groups attached to various heterocyclic cores.
Uniqueness
Diethyl 2-(4-acetylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is unique due to its specific combination of functional groups and the resulting chemical properties
Properties
IUPAC Name |
diethyl 2-[(4-acetylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6S/c1-4-29-21(27)18-16-10-11-24(22(28)30-5-2)12-17(16)31-20(18)23-19(26)15-8-6-14(7-9-15)13(3)25/h6-9H,4-5,10-12H2,1-3H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVSOYZSVNQMTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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